REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([N+:18]([O-])=O)=[C:11]([CH2:21][C:22](=O)[CH3:23])[CH:10]=2)=[CH:5][CH:4]=1>[Pd].C(OCC)(=O)C>[CH3:23][C:22]1[NH:18][C:12]2[C:11]([CH:21]=1)=[CH:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1)=[C:14]([N+:15]([O-:17])=[O:16])[CH:13]=2.[OH:16][NH:15][C:14]1[CH:13]=[C:12]2[C:11]([CH:21]=[C:22]([CH3:23])[NH:18]2)=[CH:10][C:9]=1[C:6]1[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1
|
Name
|
1-(4′-hydroxymethyl-4,6-dinitro-biphenyl-3-yl)-propan-2-one
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C=C1)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C)=O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered on a CELITE™ pad
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC(=C(C=C2C1)C1=CC=C(C=C1)CO)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
ONC1=C(C=C2C=C(NC2=C1)C)C1=CC=C(C=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |